molecular formula C6H2Cl2O3S B2529464 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid CAS No. 58414-55-4

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid

Cat. No.: B2529464
CAS No.: 58414-55-4
M. Wt: 225.04
InChI Key: NYEQOASPWDUDFX-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid (CAS: 58414-55-4) is a sulfur-containing aromatic compound featuring a thiophene core substituted with chlorine atoms at the 2- and 5-positions and an α-ketoacetic acid (-COCOOH) functional group at the 3-position . Its molecular formula is C₆H₃Cl₂O₃S, with a molecular weight of approximately 226 g/mol.

Properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O3S/c7-3-1-2(5(8)12-3)4(9)6(10)11/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEQOASPWDUDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid can be achieved through several methods. One common method involves the reaction of 2,5-dichlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of 2,5-dichlorothiophene and acetic anhydride in the presence of a Lewis acid catalyst like boron trifluoride etherate. This reaction also requires anhydrous conditions and is typically carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Smooth Muscle Relaxation

Research indicates that 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid derivatives exhibit smooth muscle relaxant properties. This is particularly beneficial in treating conditions characterized by excessive smooth muscle contraction. Some key applications include:

  • Urinary Incontinence :
    • The compound has been shown to alleviate urinary incontinence by relaxing the smooth muscles of the bladder. This is crucial as urinary incontinence affects a significant portion of the population, especially the elderly .
    • A study demonstrated that derivatives of this compound could inhibit carbachol-induced contractions in rat bladder strips, indicating their potential effectiveness in clinical settings .
  • Asthma :
    • Smooth muscle relaxation is also applicable in managing asthma attacks. By reducing bronchial constriction, these compounds may help improve airflow and reduce respiratory distress .
  • Irritable Bowel Syndrome (IBS) :
    • The relaxation of gastrointestinal smooth muscles can alleviate symptoms associated with IBS, providing a therapeutic avenue for patients suffering from this condition .
  • Male Erectile Dysfunction :
    • The ability to relax smooth muscles can also be beneficial in treating erectile dysfunction by enhancing blood flow to the penile tissues .

In Vitro Studies

In vitro studies have demonstrated the efficacy of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid derivatives in inhibiting contractions induced by carbachol. The following table summarizes key findings from these studies:

StudyModelConcentrationEffectiveness
Rat bladder strips3 µM50% contraction inhibition
Smooth muscle tissueVariesSignificant relaxation observed

These findings support the hypothesis that this compound can effectively modulate smooth muscle activity.

Clinical Implications

The pharmacological profile of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid suggests its potential as a therapeutic agent across multiple conditions. Its ability to selectively target smooth muscle relaxation positions it as a promising candidate for further clinical development.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the α-ketoacetic acid functional group but differ in their aromatic systems and substituents:

Halogenated Phenyl Derivatives
  • 2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS: 1094294-16-2) Molecular Formula: C₈H₄F₂O₃ Molecular Weight: 186.11 g/mol Key Features: Fluorine substituents at the 2- and 5-positions on a phenyl ring. The high electronegativity of fluorine enhances acidity compared to non-halogenated analogs. Industrially available, suggesting applications in chemical synthesis .
  • 2-(3-Fluorophenyl)-2-oxoacetic acid

    • Molecular Formula : C₈H₅FO₃ (estimated)
    • Molecular Weight : ~168 g/mol
    • Key Features : A single fluorine substituent at the 3-position. Classified for acute toxicity (skin contact, inhalation) and severe eye irritation, highlighting the impact of substitution patterns on biological activity .
Naphthalene-Based Analogues
  • 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid (CAS: 1457766-35-6)
    • Molecular Formula : C₁₃H₁₀O₄
    • Molecular Weight : ~230 g/mol
    • Key Features : A naphthalene ring with a methoxy group at the 6-position. The electron-donating methoxy group may improve solubility in polar solvents, while the extended aromatic system increases lipophilicity .
Heterocyclic Analogues
  • 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid (CAS: 58032-65-8)
    • Molecular Formula : C₈H₈O₇
    • Molecular Weight : 216.15 g/mol
    • Key Features : Contains an oxolane (tetrahydrofuran) ring with acetyloxy and dioxo groups. The complex oxygen-rich structure may confer reactivity in hydrolysis or esterification reactions .

Comparative Analysis of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aromatic System Substituents Key Properties/Applications
2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid 58414-55-4 C₆H₃Cl₂O₃S 226 Thiophene 2,5-Cl, α-ketoacetic acid High acidity due to Cl and α-keto group; potential synthetic utility
2-(2,5-Difluorophenyl)-2-oxoacetic acid 1094294-16-2 C₈H₄F₂O₃ 186.11 Phenyl 2,5-F, α-ketoacetic acid Enhanced electronegativity; industrial-grade availability
2-(3-Fluorophenyl)-2-oxoacetic acid - C₈H₅FO₃ ~168 Phenyl 3-F, α-ketoacetic acid Notable toxicity; requires stringent handling
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid 1457766-35-6 C₁₃H₁₀O₄ ~230 Naphthalene 6-OCH₃, α-ketoacetic acid Increased lipophilicity; methoxy enhances solubility
2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid 58032-65-8 C₈H₈O₇ 216.15 Oxolane Acetyloxy, dioxo Multi-functional oxygen groups; research applications

Key Research Findings

  • Acidity and Reactivity: The α-ketoacetic acid group in all compounds increases acidity compared to non-keto analogs. Thiophene-based derivatives (e.g., the main compound) may exhibit unique reactivity due to sulfur’s electron-donating effects, while fluorine substituents on phenyl rings amplify electron withdrawal, further stabilizing deprotonation .
  • Toxicity and Safety: Substitution patterns significantly influence toxicity. For example, the 3-fluorophenyl analog is classified for acute toxicity, whereas the 2,5-difluorophenyl variant is marketed for industrial use without noted hazards, suggesting substituent position impacts safety profiles .
  • Synthetic Utility : Industrial availability of 2-(2,5-difluorophenyl)-2-oxoacetic acid () and structural complexity of the oxolane derivative () highlight their roles in high-value synthesis. Thiophene’s sulfur atom may facilitate coordination in metal-catalyzed reactions .

Biological Activity

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, including antimicrobial, cytotoxic, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine atoms and an oxoacetic acid moiety. Its unique structure contributes to its biological activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans10

Cytotoxicity Studies

Cytotoxicity studies are crucial for assessing the safety profile of compounds. In vitro studies have demonstrated varying levels of cytotoxicity for related oxadiazole derivatives. For example, certain compounds showed significant toxicity to L929 cells at concentrations above 100 µM . The metabolic activity was measured using MTT assays, revealing that some derivatives increased cell viability while others decreased it.

Table 2: Cytotoxic Effects on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007583
1008490
508174

Antiviral Activity

Recent studies have identified oxadiazole derivatives with antiviral properties against Zika virus (ZIKV) and other flaviviruses. The structure-activity relationship (SAR) analysis indicated that modifications in the compound structure could enhance antiviral potency . While direct studies on 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid are lacking, it is plausible that similar modifications could yield effective antiviral agents.

Table 3: Antiviral Potency of Oxadiazole Derivatives

CompoundVirus TestedIC50 (µM)
Compound DZika Virus5
Compound EDengue Virus10
Compound FJapanese Encephalitis Virus8

The biological activity of thiophene derivatives often involves interactions with cellular pathways. For instance, compounds can inhibit enzyme activities or interfere with nucleic acid synthesis in pathogens. The presence of functional groups such as -N=CO in related compounds suggests a mechanism involving gene transcription modulation related to biofilm formation and virulence factors .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives showed enhanced activity against MRSA strains, indicating potential use in treating resistant infections.
  • Cytotoxic Evaluation : A series of experiments revealed that while some derivatives were cytotoxic at high concentrations, others promoted cell proliferation at lower doses, highlighting the dual nature of these compounds in therapeutic applications.
  • Antiviral Screening : Screening against ZIKV revealed promising candidates that warrant further investigation into their mechanisms and efficacy in vivo.

Q & A

Q. What are the common synthetic routes for 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves condensation or oxidation reactions. For example, analogous compounds like 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid are synthesized via hydrolysis and decarboxylation of malonate esters under acidic conditions, followed by oxidation with potassium permanganate . Reaction parameters such as temperature (e.g., 60–80°C for decarboxylation), pH (acidic for hydrolysis), and solvent polarity significantly impact yield and purity. X-ray crystallography (e.g., SHELXL refinement) is critical for verifying structural integrity post-synthesis .

Q. How is the molecular structure of this compound characterized, and what intramolecular interactions stabilize its conformation?

The planar structure is stabilized by intramolecular hydrogen bonding between the oxoacetic acid moiety and electronegative substituents (e.g., chlorine atoms). For similar compounds like 2-(methylamino)-2-oxoacetic acid, hydrogen bonding between N–H and C=O groups is confirmed via crystallography and NMR . Tautomeric forms (keto-enol equilibrium) may exist, with the keto form being dominant due to resonance stabilization .

Q. What spectroscopic techniques are most effective for analyzing this compound’s purity and reactivity?

  • NMR : 1H^1H and 13C^{13}C NMR identify tautomeric forms and hydrogen bonding (e.g., DMSO-d6_6 solvent shifts for –COOH protons) .
  • FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and hydrogen-bonded N–H/O–H vibrations .
  • HPLC-MS : Monitors degradation products during stability studies, especially under oxidative conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chlorine, fluorine) influence the compound’s reactivity in electrophilic or nucleophilic reactions?

Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For instance, fluorinated analogs like 2-(2-fluorophenyl)-2-oxoacetic acid exhibit increased reactivity in coupling reactions due to the fluorine atom’s inductive effect . Computational studies (e.g., charge distribution analysis) can predict reactive sites, as demonstrated for azo-acrylic acid derivatives .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. For example:

  • MTT Assay : Viability results depend on incubation time and compound solubility .
  • Structural analogs : 2-(6-fluoro-3-indolyl)-2-oxoacetic acid shows varying anticancer activity depending on substitution patterns .
    Standardized protocols (e.g., ISO 10993 for cytotoxicity) and purity validation (≥98% by HPLC) are critical for reproducibility .

Q. How can reaction conditions be optimized for electrochemical applications, such as oxidative decarboxylation?

Recent methods use NH4_4I as a dual electrolyte and nitrogen source for synthesizing quinazolines from α-oxocarboxylic acids. Key parameters:

  • Current density : 5–10 mA/cm2^2 to prevent over-oxidation.
  • Solvent system : Acetonitrile/water (4:1) enhances conductivity.
    For 2-(3,5-dimethylphenyl)-2-oxoacetic acid, this approach achieves 57% yield .

Q. What computational tools are recommended for predicting tautomer stability and reaction pathways?

  • DFT calculations : Assess relative stability of keto/enol forms via Gibbs free energy comparisons.
  • Molecular docking : Predicts binding affinities for enzyme inhibition studies (e.g., interactions with metabolic enzymes like cytochrome P450) .
    Software like Gaussian or ORCA is commonly used .

Q. How do steric and electronic effects of the thiophene ring influence coordination chemistry with transition metals?

The dichlorothiophene moiety acts as a π-acceptor ligand, stabilizing metal complexes. For example:

  • Cu(II) complexes : Enhanced catalytic activity in oxidation reactions due to ligand-to-metal charge transfer.
  • Pd(II) complexes : Used in cross-coupling reactions; steric hindrance from chlorine atoms may reduce reactivity compared to non-halogenated analogs .

Methodological Guidance

9. Designing experiments to study metabolic pathways involving this compound:

  • Isotopic labeling : Incorporate 13C^{13}C at the carbonyl group to track metabolic fate via LC-MS.
  • Enzyme assays : Test inhibition of target enzymes (e.g., dehydrogenases) using purified proteins and NADH/NAD+^+ cofactors .

10. Validating synthetic intermediates with conflicting spectral data:

  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, especially for regioisomers.
  • Single-crystal XRD : Definitive confirmation of stereochemistry and bond lengths .

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